molecular formula C22H14O3 B14317773 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one CAS No. 107096-87-7

2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B14317773
CAS No.: 107096-87-7
M. Wt: 326.3 g/mol
InChI Key: KICFWGYQBRYVGX-UHFFFAOYSA-N
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Description

2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of a naphthopyran core with a phenylacryloyl group attached, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one typically involves multicomponent reactions, which are efficient and environmentally friendly. One common method is the one-pot three-component reaction involving aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . The reaction conditions can vary, but they often include the use of catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the multicomponent reaction processes used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The phenylacryloyl group can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted naphthopyran derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

107096-87-7

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

2-(3-phenylprop-2-enoyl)benzo[f]chromen-3-one

InChI

InChI=1S/C22H14O3/c23-20(12-10-15-6-2-1-3-7-15)19-14-18-17-9-5-4-8-16(17)11-13-21(18)25-22(19)24/h1-14H

InChI Key

KICFWGYQBRYVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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